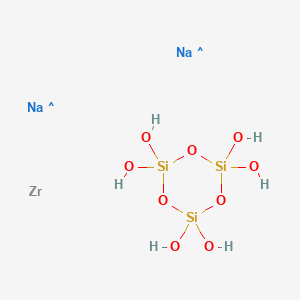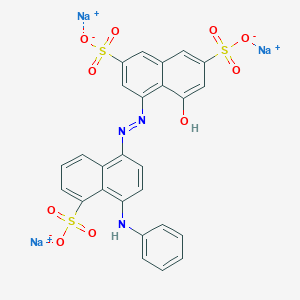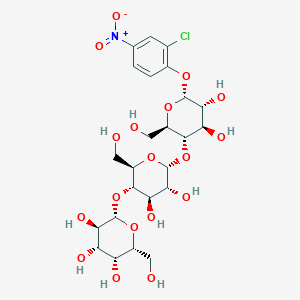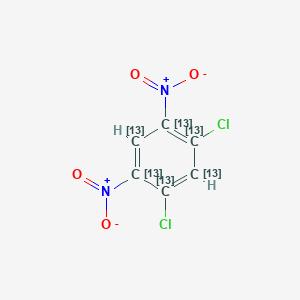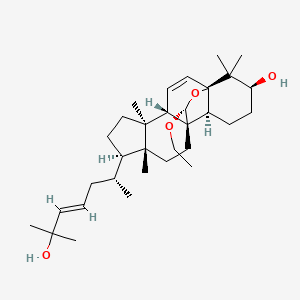
Zikv-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zikv-IN-4 is a compound that has garnered significant attention in the scientific community due to its potential antiviral properties, particularly against the Zika virus. This compound is part of a broader class of molecules designed to inhibit the replication and spread of the Zika virus, which has been associated with severe neurological complications and congenital abnormalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zikv-IN-4 typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route often includes nucleophilic substitution reactions, condensation reactions, and cyclization processes. Common reagents used in these reactions include organic solvents like dimethylformamide (DMF), catalysts such as palladium on carbon, and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring that the reaction conditions are optimized for maximum yield and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zikv-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Zikv-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antiviral agents.
Biology: Investigated for its effects on viral replication and cell signaling pathways.
Medicine: Potential therapeutic agent for treating Zika virus infections.
Industry: Could be used in the development of antiviral coatings and materials.
Mecanismo De Acción
The mechanism of action of Zikv-IN-4 involves its interaction with specific molecular targets within the Zika virus. It is believed to inhibit the activity of the NS2B-NS3 protease, an enzyme crucial for viral replication. By binding to this protease, this compound prevents the virus from processing its polyprotein, thereby halting its replication cycle.
Comparación Con Compuestos Similares
Similar Compounds
Lycorine: A plant-derived compound with antiviral properties.
Pretazettine: Another plant-derived antiviral agent.
Narciclasine: Known for its broad-spectrum antiviral activity.
Uniqueness of Zikv-IN-4
This compound stands out due to its high selectivity and potency against the Zika virus. Unlike some other antiviral agents, it has shown minimal cytotoxicity in preliminary studies, making it a promising candidate for further development.
Propiedades
Fórmula molecular |
C33H37NO4 |
|---|---|
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
4-[(E)-2-[(1R,4aS,5S,6E,8aR)-5-(benzhydryloxymethyl)-6-hydroxyimino-5,8a-dimethyl-2-methylidene-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethenyl]-2H-furan-5-one |
InChI |
InChI=1S/C33H37NO4/c1-23-14-17-28-32(2,27(23)16-15-26-19-21-37-31(26)35)20-18-29(34-36)33(28,3)22-38-30(24-10-6-4-7-11-24)25-12-8-5-9-13-25/h4-13,15-16,19,27-28,30,36H,1,14,17-18,20-22H2,2-3H3/b16-15+,34-29+/t27-,28+,32+,33+/m1/s1 |
Clave InChI |
CNJXJQYXVDCGSC-IBXYCOHGSA-N |
SMILES isomérico |
C[C@@]12CC/C(=N\O)/[C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


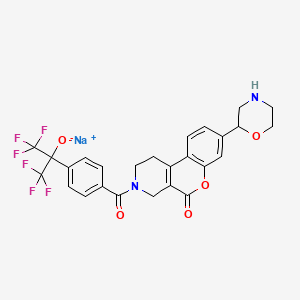
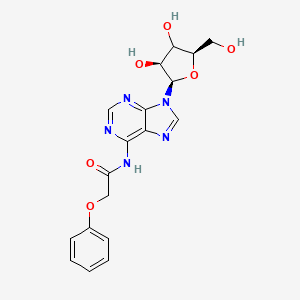

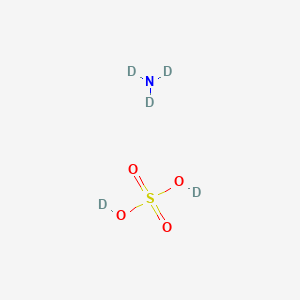
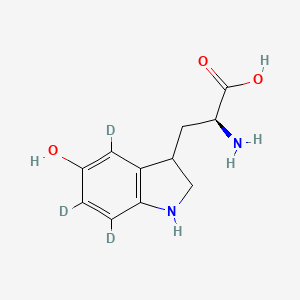
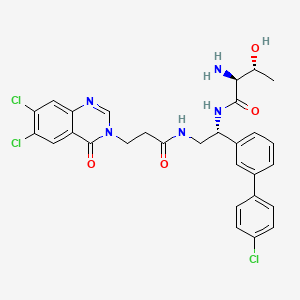
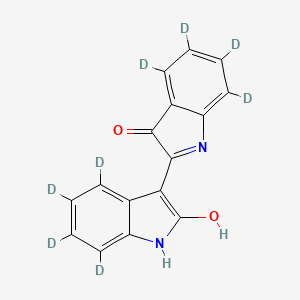
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
